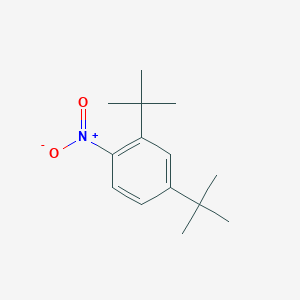

2,4-Ditert-butyl-1-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93720-37-7 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2,4-ditert-butyl-1-nitrobenzene |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-12(15(16)17)11(9-10)14(4,5)6/h7-9H,1-6H3 |

InChI Key |

JNNREOROJIQYSA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2,4 Ditert Butyl 1 Nitrobenzene

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to a variety of transformations.

Chemoselective Reduction Pathways to Aryl Amines and Other Nitrogen-Containing Functionalities

The reduction of the nitro group in 2,4-di-tert-butyl-1-nitrobenzene to an amino group is a fundamental transformation, yielding 2,4-di-tert-butylaniline (B189168). This reaction is a critical step in the synthesis of more complex molecules. Various reducing agents can be employed to achieve this conversion. For instance, deoxygenation of the related 2,5-di-tert-butylnitrosobenzene with triethylphosphite results in a mixture containing 2,5-di-tert-butylaniline (B182394), indicating the feasibility of forming the aniline (B41778) derivative. researchgate.net

The resulting 2,4-di-tert-butylaniline can be a precursor for other functionalities. For example, diazotization of the aniline, followed by specific reactions, can introduce other substituents onto the aromatic ring. researchgate.net

A summary of reduction methods for related nitroaromatic compounds is presented below:

| Reactant | Reagents/Catalyst | Product | Yield | Reference |

| Pyrrolo[2,1-a]isoquinolines | Fe/AcOH | Amine derivative | Not specified | rsc.org |

| 2,5-di-tert-butylnitrosobenzene | Triethylphosphite | 2,5-di-tert-butylaniline | Part of a complex mixture | researchgate.net |

| p-toluidine | 50% aqueous H₂O₂, K₂CO₃ | 1-methyl-4-nitrobenzene | 90% | chemicalbook.com |

Nucleophilic Aromatic Substitution Reactions Involving Nitro-Group Displacement

While nucleophilic aromatic substitution (SNA) typically requires strong activation by electron-withdrawing groups, the displacement of a nitro group can occur under specific conditions. rsc.orgyoutube.comlibretexts.org In sterically hindered molecules like 2,4-di-tert-butyl-1-nitrobenzene, such reactions are less common but not impossible. The reaction of piperidine (B6355638) with 1,2,4-trinitrobenzene, for example, leads to the displacement of a nitro group to form 2,4-dinitro-1-piperidinobenzene in quantitative yield. rsc.org This suggests that with a sufficiently strong nucleophile and appropriate reaction conditions, the nitro group of 2,4-di-tert-butyl-1-nitrobenzene could potentially be displaced. However, the steric hindrance from the two tert-butyl groups would likely make this a challenging transformation. researchgate.net

Research has shown that in some dinitro compounds, one nitro group can be selectively displaced. For instance, in the reaction of 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene, the more reactive nitro group is displaced after the fluorine atom, highlighting the potential for selective functionalization. nih.gov

Photochemical Transformations and Intramolecular Cyclization Mechanisms of Sterically Hindered Nitrobenzenes

The photochemistry of sterically hindered nitrobenzenes often leads to interesting intramolecular cyclization products. acs.org For example, the photolysis of 2,4,6-tri-tert-butylnitrobenzene (B91260) results in the formation of 5,7-di-tert-butyl-3,3-dimethyloxindole. researchgate.net This type of reaction proceeds through an excited state of the nitro group, which then abstracts a hydrogen atom from an ortho-alkyl substituent, leading to a cyclized product.

Similarly, the photolysis of 2,5-di-tert-butylnitrosobenzene, a related compound, yields a complex mixture of products arising from free radical reactions. researchgate.net While specific photochemical studies on 2,4-di-tert-butyl-1-nitrobenzene are not extensively detailed in the provided results, the behavior of analogous sterically hindered nitroaromatics suggests that it would likely undergo intramolecular reactions upon irradiation.

Reactivity at the Tert-Butyl Substituents

The tert-butyl groups, while generally stable, can also participate in chemical transformations under certain conditions.

Investigation of Chemical Stability and Potential Rearrangements of Alkyl Moieties

The tert-butyl groups on the benzene (B151609) ring are generally stable; however, under harsh conditions such as Friedel-Crafts reactions, rearrangements can occur. msu.edu In some substitution reactions, displacement of a tert-butyl group has been observed. researchgate.netresearchgate.net For instance, during the bromination of 1,4-di-tert-butylbenzene, electrophilic displacement of a tert-butyl group by bromine can occur. researchgate.net Nitration of di-tert-butylphenols can also lead to the loss of a tert-butyl group. cdnsciencepub.com

Functionalization Reactions at the Tert-Butyl Methylenes

Direct functionalization of the methyl groups within the tert-butyl substituents is a challenging transformation due to the high strength of the C-H bonds. However, radical reactions can sometimes lead to functionalization at these positions. For example, the photolysis of 2,4,6-tri-tert-butylnitrosobenzene (B1359800) leads to products that result from rearrangement of the 2,4,6-tri-tert-butylphenyl radical, indicating that reactions involving the tert-butyl groups are possible. researchgate.net Palladium-catalyzed C(sp³)–H arylation has been demonstrated for methyl groups on other aromatic systems, suggesting a potential pathway for the functionalization of the tert-butyl groups in 2,4-di-tert-butyl-1-nitrobenzene, although this has not been specifically reported for this compound. nih.gov

Electrophilic and Nucleophilic Aromatic Reactivity of the Substituted Benzene Ring

The reactivity of the benzene ring in 2,4-ditert-butyl-1-nitrobenzene is profoundly influenced by the electronic and steric properties of its three substituents: one strongly deactivating nitro group and two activating tert-butyl groups. These substituents collectively determine the rate and regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an incoming electrophile. The substituents on the ring dictate the positions of attack by either donating or withdrawing electron density, and by sterically hindering certain positions.

The nitro group at the C1 position is a powerful electron-withdrawing group, primarily through a resonance effect (-M) and an inductive effect (-I). quora.comlibretexts.org This significantly deactivates the entire aromatic ring towards electrophilic attack, making it much less reactive than benzene. libretexts.orgmsu.edu The deactivating nature of the nitro group directs incoming electrophiles to the meta positions (C3 and C5). libretexts.orgmsu.edu

Conversely, the tert-butyl groups at the C2 and C4 positions are alkyl groups, which are activating and ortho-, para-directing. msu.edu They donate electron density through an inductive effect (+I), thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.org

The outcome of an electrophilic attack on this compound is determined by the interplay of these competing effects. The available positions for substitution are C3, C5, and C6.

Position 3: This position is meta to the nitro group, ortho to the C2-tert-butyl group, and ortho to the C4-tert-butyl group. While electronically activated by both alkyl groups and correctly positioned relative to the nitro group, it is subject to extreme steric hindrance from two adjacent bulky tert-butyl groups, making electrophilic attack highly unfavorable. masterorganicchemistry.com

Position 5: This position is meta to the nitro group, para to the C2-tert-butyl group, and ortho to the C4-tert-butyl group. It is electronically activated by both alkyl groups and is a site favored by the directing effect of the nitro group. Steric hindrance is less severe than at C3.

Position 6: This position is ortho to the nitro group and ortho to the C2-tert-butyl group. The strong deactivating effect of the adjacent nitro group generally overrides the activating effect of the tert-butyl group, making this position less reactive.

Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position, which represents the best balance of electronic activation and minimal steric hindrance. For example, in the nitration of tert-butylbenzene (B1681246), the para product is heavily favored over the ortho product (75% vs. 16%) due to the steric bulk of the tert-butyl group, a principle that applies here. libretexts.orgmsu.edu

Table 1: Analysis of Directing Effects for Electrophilic Substitution

| Position | Effect of C1-NO₂ | Effect of C2-t-Bu | Effect of C4-t-Bu | Overall Likelihood | Rationale |

|---|---|---|---|---|---|

| 3 | Meta (Directing) | Ortho (Activating) | Ortho (Activating) | Very Low | Severe steric hindrance from two adjacent tert-butyl groups. |

| 5 | Meta (Directing) | Para (Activating) | Ortho (Activating) | High | Electronically favored by all groups and sterically accessible. |

| 6 | Ortho (Deactivating) | Ortho (Activating) | Meta | Low | Strongly deactivated by the adjacent nitro group. |

While Friedel-Crafts reactions are a common type of EAS, they are unlikely to proceed on this compound. The powerful deactivating effect of the nitro group generally prevents Friedel-Crafts alkylation and acylation. msu.edumsu.eduuomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (e.g., a halogen). numberanalytics.com These groups stabilize the negative charge of the intermediate Meisenheimer complex. numberanalytics.com

The benzene ring of this compound is highly unreactive towards traditional SNAr reactions for several reasons:

Lack of a Leaving Group: The molecule does not possess a conventional leaving group like a halide or sulfonate at a position activated by the nitro group.

Electronic Destabilization: The two electron-donating tert-butyl groups counteract the effect of the nitro group, destabilizing the negatively charged intermediate required for the SNAr mechanism.

Steric Hindrance: The bulky tert-butyl group at the C2 position, ortho to the nitro group, sterically shields the ring from the approach of a nucleophile. semanticscholar.org The presence of bulky substituents near the reaction site is known to significantly slow down or prevent nucleophilic attack.

Consequently, direct displacement of a substituent on the ring by a nucleophile is not a viable transformation pathway under standard SNAr conditions. While reactions such as oxidative nucleophilic substitution of hydrogen (ONSH) can occur on some nitroarenes, the significant steric congestion and opposing electronic effects of the tert-butyl groups make this compound a particularly unreactive substrate for most nucleophilic substitutions. researchgate.net

Advanced Spectroscopic Characterization Techniques in Research

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,4-Ditert-butyl-1-nitrobenzene shows characteristic absorption bands confirming the presence of the nitro group, aromatic ring, and aliphatic tert-butyl groups.

The most prominent features are the strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration of the NO₂ group typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹. nist.gov Additional bands include C-H stretching from the tert-butyl groups (aliphatic) and the aromatic ring, as well as C=C stretching vibrations characteristic of the benzene (B151609) ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2965 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| ~1525 | Strong | Asymmetric NO₂ Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~840 | Medium | C-N Stretch |

Note: Data are predicted based on typical group frequencies and spectra of related nitroaromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₂₁NO₂), the calculated monoisotopic mass is 235.15723 Da.

The mass spectrum also reveals the molecule's fragmentation pattern under ionization, which offers structural clues. chemguide.co.uk The molecular ion (M⁺˙) is observed at m/z 235. A common fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ cation. libretexts.org This fragment at m/z 220 is often the base peak. Other significant fragmentation pathways for nitroaromatic compounds include the loss of a nitro radical (•NO₂) to yield an ion at m/z 189, or the loss of nitric oxide (•NO) to give an ion at m/z 205. strath.ac.ukyoutube.com

| m/z | Proposed Fragment Ion | Identity of Neutral Loss |

| 235 | [C₁₄H₂₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 220 | [C₁₃H₁₈NO₂]⁺ | •CH₃ |

| 189 | [C₁₄H₂₁]⁺ | •NO₂ |

| 205 | [C₁₄H₂₁O]⁺ | •NO |

Note: Fragmentation data is predicted based on established fragmentation rules for related chemical classes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is primarily shaped by the electronic transitions within the nitrophenyl chromophore.

The primary absorption band is due to a π → π* transition within the conjugated system of the benzene ring and the nitro group. For nitrobenzene (B124822), this transition occurs around 265 nm. researchgate.net The two tert-butyl groups act as auxochromes, which typically cause a slight bathochromic (red) shift, moving the absorption maximum (λmax) to a slightly longer wavelength. A weaker n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group, may also be observed at a longer wavelength, but it is often obscured by the more intense π → π* band.

| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~270 | High | π → π |

| >300 | Low | n → π |

Note: Data are predicted based on the spectrum of nitrobenzene and the known effects of alkyl substituents.

X-ray Crystallography Data for 2,4-Di-tert-butyl-1-nitrobenzene Not Publicly Available

A thorough and extensive search of scientific literature and structural databases has revealed no publicly available X-ray crystallography data for the compound 2,4-Di-tert-butyl-1-nitrobenzene. As a result, detailed information regarding its precise solid-state structure, including empirical data on bond lengths, bond angles, and crystal packing, cannot be provided.

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the molecular geometry and conformational properties of 2,4-Di-tert-butyl-1-nitrobenzene. Specifically, a crystallographic study would elucidate:

Precise Bond Lengths and Angles: The exact distances between bonded atoms and the angles between adjacent bonds.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice and the arrangement of molecules within the unit cell.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as van der Waals forces, that govern how the molecules pack together in the solid state.

Without an experimental crystal structure, any discussion of these structural parameters for 2,4-Di-tert-butyl-1-nitrobenzene would be purely theoretical. The strict requirement for data tables and detailed research findings for this specific compound cannot be met in the absence of published crystallographic studies.

Computational and Theoretical Investigations of 2,4 Ditert Butyl 1 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For nitroaromatic compounds, DFT calculations are instrumental in understanding the influence of substituents on the aromatic system. osti.gov The nitro group is a strong electron-withdrawing group, which significantly lowers the energy of the molecular orbitals. The two tert-butyl groups, being weak electron-donating groups, slightly counteract this effect.

Studies on nitrobenzene (B124822) and its derivatives show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. osti.govaalto.fi The LUMO is typically localized on the nitro group and the benzene (B151609) ring, indicating that these are the primary sites for accepting electrons in reduction reactions or nucleophilic attacks. osti.gov DFT calculations can precisely quantify the energies of these frontier orbitals. For instance, calculations on nitrobenzene show a LUMO with antibonding characteristics along the N-O bonds and bonding characteristics along the C-N bond, which helps explain its electrochemical behavior. osti.gov The presence of tert-butyl groups provides significant steric hindrance, which can impact the molecule's conformation and, consequently, its electronic properties. mdpi.com

Table 1: Example DFT-Calculated Electronic Properties for Nitrobenzene (Note: This table illustrates typical data obtained from DFT calculations for the parent nitrobenzene molecule, which serves as a basis for understanding substituted derivatives.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates energy required to remove an electron. |

| LUMO Energy | -1.2 eV | Indicates electron affinity and sites for nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the electronic excitation energy and chemical stability. |

| Dipole Moment | ~4.2 D | Quantifies the polarity of the molecule. researchgate.net |

The two bulky tert-butyl groups in 2,4-Ditert-butyl-1-nitrobenzene create significant steric strain, which dictates the molecule's three-dimensional shape. Computational methods, particularly conformational analysis using molecular mechanics or DFT, are employed to explore the potential energy surface and identify the most stable conformers.

A key structural parameter is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. In an unhindered molecule like nitrobenzene, the nitro group is nearly coplanar with the ring to maximize resonance stabilization. However, in this compound, the tert-butyl group at the ortho position (position 2) forces the nitro group to twist out of the plane of the ring. Computational studies on similarly hindered molecules confirm that this rotation reduces steric repulsion at the cost of decreased electronic conjugation. researchgate.net The balance between these opposing effects determines the equilibrium geometry. Calculations can predict this twist angle and the energy barrier to rotation, providing insight into the molecule's conformational flexibility. acs.org

Table 2: Conceptual Conformational Analysis of this compound (Note: This is a representative table illustrating expected results from a computational conformational scan.)

| C-C-N-O Dihedral Angle (°) | Relative Energy (kcal/mol) | Comments |

|---|---|---|

| 0 | High | Sterically disfavored due to clash between nitro group and ortho tert-butyl group. |

| ~60-70 | 0 (Minimum) | Likely the most stable conformation, balancing steric relief and electronic conjugation. |

| 90 | Moderate | Complete loss of conjugation, but significant steric relief. Represents a rotational barrier. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions within a bulk phase (e.g., liquid or solution). MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular life.

For a compound like this compound, MD simulations can predict various bulk properties, such as density, viscosity, and self-diffusion coefficients, and compare them with experimental data. researchgate.net These simulations also offer a detailed picture of intermolecular interactions. In the liquid state, the polar nitro groups would tend to align in an anti-parallel fashion due to dipole-dipole interactions, while the large, nonpolar tert-butyl groups would interact through weaker van der Waals forces. mdpi.com MD simulations can reveal the specific nature of solvation shells around the molecule in different solvents and provide insights into how the molecule interacts with other species in a mixture. researchgate.netnih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is crucial for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) that control reaction rates.

The formation of this compound itself is a product of the electrophilic aromatic nitration of 1,3-di-tert-butylbenzene (B94130). Predicting the outcome of such reactions, known as regioselectivity, is a classic application of computational chemistry. The nitration of an aromatic ring typically proceeds via a high-energy intermediate known as a σ-complex or Wheland intermediate. sciengine.com

DFT calculations can be used to determine the relative stabilities of all possible σ-complexes that can be formed. nih.govdiva-portal.org For 1,3-di-tert-butylbenzene, attack by the nitronium ion (NO₂⁺) can occur at several positions. The directing effects of the two tert-butyl groups (ortho-, para-directing) and steric hindrance play a competing role. Computational models predict that nitration at position 4 is electronically favored, leading to the desired product. However, attack at other positions is also possible. By calculating the free energies of the transition states leading to each σ-complex, a theoretical prediction of the product distribution can be made and compared with experimental results. nih.gov In some complex cases, the reaction may involve a single electron transfer (SET) mechanism, which can also be modeled to explain unexpected regioselectivity. nih.gov

Nitroaromatic compounds exhibit rich photochemistry, and computational methods are essential for unraveling the complex mechanisms involved. Upon absorption of light, this compound is promoted to an electronically excited state. Advanced methods like time-dependent DFT (TD-DFT) can model these excited states.

Recent studies have shown that photoexcited nitroarenes can act as powerful oxidants. acs.org The mechanism is believed to involve the molecule entering a triplet biradical excited state. This highly reactive species can then, for example, abstract a hydrogen atom from another molecule, initiating a radical reaction cascade. acs.org Computational modeling can map the potential energy surface of the excited state, identify key intermediates, and calculate the energy barriers for different photochemical pathways, such as C-H hydroxylation or denitrative substitution. acs.orgescholarship.org These theoretical investigations are critical for understanding how light can be used to drive novel chemical transformations involving nitroarenes. escholarship.org

Mechanistic Investigations of Nitration and Other Aromatic Substitutions on Bulky Substrates

Influence of Steric Effects on Reaction Rates and Stereochemical Outcomes

Steric effects, arising from the spatial arrangement of atoms and groups within a molecule, play a paramount role in the reactivity of bulky aromatic compounds. numberanalytics.com In electrophilic aromatic substitution, the presence of large substituents can physically impede the approach of the electrophile to certain positions on the aromatic ring, a phenomenon known as steric hindrance. numberanalytics.comnumberanalytics.com This hindrance directly impacts both the rate of reaction and the stereochemical or, more accurately, the regiochemical outcome.

The nitration of alkyl-substituted benzenes clearly illustrates the impact of substituent size. While alkyl groups are generally activating and ortho-, para-directing, the ratio of ortho to para substitution is highly sensitive to the steric demands of both the substituent and the incoming electrophile. libretexts.org For instance, the nitration of toluene (B28343), which has a relatively small methyl group, yields a significant amount of the ortho-isomer. In contrast, the nitration of tert-butylbenzene (B1681246), with its much bulkier tert-butyl group, results in a dramatic decrease in the formation of the ortho-product and a corresponding increase in the para-product. libretexts.orgmsu.edu The bulky tert-butyl group effectively shields the adjacent ortho positions, making the para position the more accessible site for electrophilic attack. dalalinstitute.com

This effect is even more pronounced in substrates like 1,3-di-tert-butylbenzene (B94130). The two tert-butyl groups create a highly hindered environment, significantly slowing the rate of nitration compared to less substituted benzenes. numberanalytics.com The positions ortho to one tert-butyl group (positions 4, 6) are also para to the other, making them electronically activated. However, the position ortho to both tert-butyl groups (position 2) is exceptionally hindered. Consequently, electrophilic attack is heavily biased towards the less crowded 4- and 6-positions, leading to the formation of 2,4-di-tert-butyl-1-nitrobenzene (renumbered after substitution) as the major product.

| Substrate | Ortho Product (%) | Meta Product (%) | Para Product (%) | Relative Rate (vs. Benzene (B151609)=1) |

| Toluene | 58.5 | 4.5 | 37.0 | 25 |

| tert-Butylbenzene | 16 | 8 | 75 | 16 |

This interactive table demonstrates the influence of substituent steric bulk on the product distribution in the nitration of monosubstituted benzenes. Data sourced from reference msu.edu.

Electronic Effects of Tert-Butyl Groups and Nitro Functionality on Aromatic Ring Reactivity

While steric effects are dominant in determining the regioselectivity of nitration on bulky substrates, electronic effects fundamentally govern the intrinsic reactivity of the aromatic ring. Substituents on a benzene ring are broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions.

Tert-Butyl Groups: The tert-butyl group is considered an activating group. wikipedia.org It donates electron density to the aromatic ring primarily through an inductive effect (+I). stackexchange.com The carbon atom of the tert-butyl group is sp³-hybridized and is less electronegative than the sp²-hybridized carbons of the aromatic ring, leading to a net push of electron density into the ring. wikipedia.orgstackexchange.com A minor contribution from C-C hyperconjugation has also been proposed. stackexchange.com This increased electron density, particularly at the ortho and para positions, makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgwikipedia.org Therefore, the two tert-butyl groups in 1,3-di-tert-butylbenzene activate the ring, directing the incoming nitro group to the ortho and para positions relative to themselves.

Nitro Functionality: In the product molecule, 2,4-di-tert-butyl-1-nitrobenzene, the nitro group (—NO₂) has a powerful electronic influence on any subsequent substitution reactions. The nitro group is a strong electron-withdrawing group due to both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It strongly deactivates the aromatic ring towards further electrophilic substitution by pulling electron density away from the ring system. fiveable.me This deactivation makes the doubly substituted ring much less reactive than benzene. The deactivation is most pronounced at the ortho and para positions relative to the nitro group, meaning it acts as a meta-director for any subsequent electrophilic attack.

| Substituent Group | Type | Electronic Effect | Directing Influence (for EAS) |

| tert-Butyl (-C(CH₃)₃) | Activating | +I (Inductive Donation) | Ortho, Para |

| Nitro (-NO₂) | Deactivating | -I (Inductive Withdrawal), -M (Resonance Withdrawal) | Meta |

This interactive table summarizes the electronic effects of the substituent groups present in 2,4-di-tert-butyl-1-nitrobenzene.

Characterization and Dynamics of Reaction Intermediates and Transition States in Aromatic Systems

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. dalalinstitute.commasterorganicchemistry.com The formation of this intermediate is the slow, rate-determining step of the reaction. masterorganicchemistry.com The stability of the potential intermediates is a key factor in determining which isomer is formed. nih.gov

Formation of the Electrophile: In nitration, the active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of nitric acid and a strong acid catalyst like sulfuric acid.

Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the nitronium ion. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation (the Wheland intermediate or sigma complex). masterorganicchemistry.com

Deprotonation and Rearomatization: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system and yields the final nitroaromatic product. masterorganicchemistry.com

In the nitration of 1,3-di-tert-butylbenzene, the electrophile can attack several positions. The stability of the resulting sigma complex dictates the major product.

Attack at C4 (or C6): When the nitronium ion attacks the C4 position (para to one tert-butyl group and ortho to the other), the positive charge of the intermediate is delocalized across the ring. Crucially, one of the resonance structures places the positive charge on the carbon atom bearing a tert-butyl group (C1), which provides significant stabilization through its electron-donating inductive effect. This is the most favored pathway.

Attack at C2: Attack at the C2 position is electronically favorable as it is ortho to two activating groups. However, this position is severely sterically hindered by the two flanking tert-butyl groups, making the transition state leading to this intermediate very high in energy.

Attack at C5: Attack at the C5 position (meta to both tert-butyl groups) is sterically accessible but electronically disfavored. The resulting intermediate does not benefit as effectively from the stabilizing influence of the alkyl groups.

The regioselectivity of the reaction is therefore governed by the relative energies of the transition states leading to these different intermediates. nih.gov The transition state for EAS reactions is thought to closely resemble the structure and energy of the Wheland intermediate. masterorganicchemistry.comnih.gov Due to the severe steric hindrance at the C2 position and the lower stability of the C5-attack intermediate, the reaction proceeds preferentially through the transition state leading to attack at the C4/C6 positions. This results in the high-yield formation of 2,4-di-tert-butyl-1-nitrobenzene. Studies have also shown that under certain conditions, such as in the gas phase, ipso-nitration (attack at a carbon already bearing a substituent) can occur, leading to nitrodealkylation, although this is a minor pathway in solution-phase reactions of di-tert-butylbenzenes. acs.org

Applications of 2,4 Ditert Butyl 1 Nitrobenzene As a Synthetic Intermediate in Academic Research

Precursor in the Synthesis of More Complex Organic Frameworks and Polycyclic Systems

The transformation of 2,4-ditert-butyl-1-nitrobenzene into its corresponding aniline (B41778) is a critical first step for its application in constructing larger, more complex molecular architectures. The resulting 2,4-di-tert-butylaniline (B189168) provides a nucleophilic amino group that can participate in a variety of ring-forming and polymerization reactions.

The synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures, often relies on the reaction between amine and aldehyde building blocks to form stable imine linkages. While direct examples using 2,4-di-tert-butylaniline are not prevalent in seminal literature, the principles of COF synthesis allow for its use. For instance, the condensation reaction between a C2 symmetric dialdehyde (B1249045) and a C4 symmetric tetra-amine, such as a derivative of pyrene (B120774) tetra-aniline, leads to the formation of rhombic COFs. mdpi.com By extension, 2,4-di-tert-butylaniline can be envisioned as a modulator or a component in the synthesis of lower-symmetry or functionalized frameworks where the bulky tert-butyl groups could influence pore size and guest affinity.

In the realm of polycyclic aromatic hydrocarbons (PAHs), tert-butylated precursors are employed to enhance solubility and control intermolecular interactions. For example, the synthesis of novel polycyclic aromatic compounds has been achieved through the photo-induced cyclization of 2,7-di-tert-butyl-4-(phenylethenyl)pyrenes. researchgate.net The strategic placement of tert-butyl groups is crucial for directing the cyclization and for the properties of the resulting material. The use of 2,4-di-tert-butylaniline as a starting point for building blocks in such syntheses is a logical extension, for instance, in the construction of nitrogen-containing polycyclic systems or nanographenes. d-nb.info The synthesis of polycyclic indoles, for example, often involves metal-catalyzed reactions of aniline derivatives. unimi.it

Table 1: Representative Reactions for Framework Synthesis

| Reaction Type | Precursor(s) | Product Type | Key Feature |

|---|---|---|---|

| Imine Condensation | Aniline derivative, Aldehyde derivative | Covalent Organic Framework (COF) | Formation of porous crystalline polymers mdpi.com |

| Photochemical Cyclodehydrogenation | Stilbene-type derivatives | Polycyclic Aromatic Hydrocarbon (PAH) | Expansion of π-conjugated system researchgate.net |

| Metal-Catalyzed Annulation | Aniline derivative, Alkyne | Polycyclic Indole | Construction of N-heterocyclic systems unimi.it |

Building Block for Novel Ligands, Reagents, and Functional Materials in Organic Synthesis

The conversion of this compound to 2,4-di-tert-butylaniline is instrumental in the synthesis of novel ligands for catalysis. The sterically demanding 2,4-di-tert-butylphenyl group can be incorporated into ligand scaffolds to control the coordination environment around a metal center, influencing its catalytic activity and selectivity. For example, 2,4-di-tert-butylaniline has been used to synthesize N,N'-(acenaphthylene-1,2-diylidene)bis(2,4-di-tert-butylaniline), a diimine ligand, which can then be complexed with palladium to form catalysts for C-H bond heteroarylation reactions. rsc.org

The electronic properties of the nitro group itself are being explored for applications in functional materials. Specifically, nitrobenzene (B124822) and its derivatives have been investigated as anolyte materials in nonaqueous organic redox flow batteries (NAORFBs) due to their low cost and ability to undergo reversible electrochemical reduction. acs.orgosti.gov A flow battery pairing nitrobenzene with a 2,5-di-tert-butyl-1-methoxy-4-(2'-methoxyethoxy)-benzene (DBMMB) catholyte has been reported to provide a high theoretical cell voltage. acs.org The substitution pattern on the nitrobenzene ring, such as with tert-butyl groups, can be used to tune the redox potential and physical properties of the anolyte.

Table 2: Applications in Ligand and Material Synthesis

| Application Area | Derived Compound | Function | Reference |

|---|---|---|---|

| Homogeneous Catalysis | Diimine Palladium Complexes | Catalyst for C-H bond heteroarylation | rsc.org |

| Energy Storage | Nitrobenzene derivatives | Anolyte in nonaqueous redox flow batteries | acs.orgosti.gov |

Contribution to Methodological Developments in Selective Organic Transformations

This compound and its derivatives serve as important substrates in the development of new synthetic methodologies, particularly where selectivity is a key challenge. The presence of two bulky tert-butyl groups at the ortho and para positions relative to the nitro group creates a unique steric and electronic environment that can be used to test the limits and applicability of new chemical transformations.

The transformation of a nitro group is a cornerstone of organic synthesis, and developing methods for its selective conversion is an active area of research. kyoto-u.ac.jp For instance, the selective oxidation of aromatic amines to their corresponding nitro compounds has been achieved using catalytic systems like potassium iodide with tert-butyl hydroperoxide (TBHP). researchgate.net The reverse reaction, the reduction of nitroarenes, is equally important. The bulky framework of this compound makes it an interesting substrate to probe the efficiency and chemoselectivity of new reducing agents or catalytic systems.

Furthermore, the nitration of di-tert-butylated aromatic compounds has been studied to understand the directing effects of these bulky groups and the stability of the resulting intermediates. The nitration of 3,5-di-tert-butylphenol (B75145), for example, leads to the formation of nitrodienones and nitrodienes, highlighting the complex reaction pathways that can be influenced by steric hindrance. cdnsciencepub.com Such studies on related molecules provide valuable mechanistic insights into electrophilic aromatic substitution on highly substituted rings, which is relevant to the synthesis and further functionalization of this compound. The development of denitrative functionalization reactions, where the nitro group is replaced by other functionalities, represents a powerful synthetic strategy, endowing nitro compounds with greater synthetic value. kyoto-u.ac.jp

Future Research Directions and Unexplored Areas in Sterically Hindered Nitroaromatic Chemistry

Development of Novel and Environmentally Benign Synthetic Routes for 2,4-Ditert-butyl-1-nitrobenzene

The traditional synthesis of nitroaromatic compounds often relies on harsh reagents like mixtures of nitric and sulfuric acid, which present significant environmental and safety concerns due to the generation of acidic waste and potential for runaway reactions. researchgate.net For a compound like this compound, the challenge is amplified by the need for regioselectivity and the prevention of over-nitration or side reactions caused by the activating/deactivating nature of the substituents.

Future research must prioritize the development of "benign by design" synthetic methodologies. dokumen.pub This involves exploring alternative nitrating agents and catalytic systems that operate under milder conditions and minimize waste. researchgate.net The use of solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, offers a promising avenue, providing enhanced selectivity and ease of catalyst removal and recycling. researchgate.net

Another key area is the development of catalytic systems that avoid the use of strong acids altogether. For instance, methods employing tert-butyl nitrite (B80452) (TBN) with a copper catalyst have shown success in the nitration of various anilides and acrylamides, suggesting a potential pathway for other aromatic systems. researchgate.net Research into palladium-catalyzed cross-coupling reactions using nitroaromatics as starting materials also opens up new, more environmentally friendly synthetic pathways that circumvent traditional halogenated intermediates. rsc.org

Table 1: Comparison of Synthetic Approaches for Sterically Hindered Nitroaromatics

| Method | Reagents | Advantages | Challenges/Research Focus | Citation |

|---|---|---|---|---|

| Traditional Nitration | HNO₃/H₂SO₄ (Mixed Acid) | Well-established, powerful nitrating agent. | Harsh conditions, poor regioselectivity, significant acid waste, safety concerns. | researchgate.net |

| Solid-Supported Nitration | Inorganic nitrates (e.g., Bi(NO₃)₃) on silica gel | Milder conditions, improved selectivity, reusable catalyst, reduced waste. | Optimizing catalyst efficiency and substrate scope for highly hindered systems. | researchgate.net |

| Catalytic Nitration | tert-Butyl Nitrite (TBN), Copper catalysts | Mild, non-acidic conditions, high yields for specific substrates. | Expanding applicability to non-activated or sterically crowded aromatic rings. | researchgate.net |

| Cross-Coupling Approaches | Pd/NHC catalysts, boronic acids | Avoids direct nitration, uses readily available precursors, circumvents halogenated waste. | Developing catalysts tolerant of diverse functional groups and achieving high yields. | rsc.orgacs.org |

Exploration of Unique Reactivity Profiles in Constrained Chemical Environments

The steric hindrance in this compound, imparted by the two bulky tert-butyl groups, dramatically influences its chemical reactivity. These groups can impede the approach of reagents and distort the geometry of the nitro group relative to the aromatic ring, altering its electronic properties. researchgate.net This creates a unique chemical environment ripe for exploration.

Future research will likely focus on leveraging this steric hindrance to control reaction pathways. For example, in nucleophilic aromatic substitution, the bulky groups can direct incoming nucleophiles to specific positions or even prevent reaction altogether, allowing for selective functionalization at less hindered sites. nih.gov The reduction of the nitro group is also affected; the steric crowding can make the nitro group more or less susceptible to reduction depending on the reagent and conditions, potentially allowing for the isolation of intermediate species like nitrosobenzenes or hydroxylamines. researchgate.netacs.org

Photochemical reactions represent another promising frontier. The photolysis of sterically hindered nitrobenzenes in the presence of amines has been shown to lead to efficient photoreduction, a process driven by an electron transfer mechanism. researchgate.net Understanding and controlling these photochemical pathways could enable novel synthetic transformations that are inaccessible through traditional thermal methods. Furthermore, the development of catalytic systems for the reductive functionalization and coupling of hindered nitroarenes continues to be a major goal, with iron and palladium catalysts showing promise in mediating these challenging transformations. rsc.orgacs.orgresearchgate.net

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of why this compound behaves the way it does requires a synergistic approach combining advanced spectroscopic techniques and high-level computational modeling. While standard techniques like NMR and IR spectroscopy provide essential structural information, more advanced methods are needed to probe the subtle effects of steric hindrance. nih.govacs.org

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the structural and electronic properties of hindered nitroaromatics. nih.gov Calculations can predict how the tert-butyl groups force the nitro group out of plane with the benzene (B151609) ring, thereby disrupting π-conjugation. researchgate.net This has profound implications for the molecule's reactivity, which can be modeled through transition state calculations to elucidate reaction mechanisms and predict product distributions. researchgate.net For instance, computational studies can help understand the stability of intermediates in reduction reactions or the pathways of photochemical decay. acs.orgresearchgate.net

Integrating these computational models with experimental data from techniques like electron spin resonance (ESR) spectroscopy, which can detect radical intermediates, provides a more complete mechanistic picture. researchgate.net Time-resolved spectroscopy can track the evolution of transient species during photochemical reactions, offering direct evidence for proposed mechanisms. researchgate.net Future work in this area will involve applying these combined approaches to map out the potential energy surfaces of reactions involving this compound, leading to a deeper and more predictive understanding of its chemistry. researchgate.net

Table 2: Spectroscopic and Computational Tools in Nitroaromatic Research

| Technique | Information Gained | Relevance to this compound | Citation |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Basic structural confirmation, chemical environment of nuclei. | Confirms the molecular structure and purity of the synthesized compound. | acs.org |

| FTIR Spectroscopy | Identification of functional groups (e.g., N-O stretching in the nitro group). | Provides evidence of the nitro group and how its vibrational frequencies are affected by the steric environment. | nih.gov |

| Electron Spin Resonance (ESR) | Detection and characterization of radical intermediates. | Studies steric effects on nitro anion radicals and intermediates in reduction or photochemical reactions. | researchgate.net |

| Computational Chemistry (DFT) | Molecular geometry, electronic structure, reaction pathways, transition states. | Quantifies the steric hindrance, predicts the degree of nitro group twisting, and models reaction mechanisms. | nih.govresearchgate.net |

Potential for Rational Design of New Functional Molecules Based on Sterically Hindered Nitrobenzene (B124822) Scaffolds

The unique and well-defined three-dimensional structure of this compound makes it an attractive scaffold for the rational design of new functional molecules. mdpi.com The bulky tert-butyl groups can act as "control elements," directing the assembly of larger supramolecular structures or creating specific pockets and cavities in a target molecule.

One area of potential is in materials science. By functionalizing the aromatic ring or transforming the nitro group, the 2,4-ditert-butylphenyl moiety could be incorporated into polymers or liquid crystals. The steric bulk of the substituents would heavily influence the packing and intermolecular interactions of these materials, potentially leading to novel optical or electronic properties.

Another exciting direction is the use of such scaffolds in the design of specialized molecules like molecular sensors or releasing agents. For example, nitrobenzene derivatives can be designed to release nitric oxide (NO) upon specific triggers like light, a property that is highly valuable in biomedical research. nih.govfrontiersin.org The steric and electronic environment provided by the 2,4-ditert-butyl substitution pattern could be used to fine-tune the release properties of such molecules. The development of generative deep learning models may further accelerate the discovery of novel molecules with tailored properties based on this and other hindered scaffolds. acs.org By treating the this compound core as a defined building block, chemists can rationally design and synthesize a new generation of complex molecules with precisely controlled architectures and functions. rsc.org

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,4-Ditert-butyl-1-nitrobenzene in laboratory settings?

Synthesis typically involves nitration of 1,3-ditert-butylbenzene using mixed acid (HNO₃/H₂SO₄). Key considerations include:

- Optimal reaction conditions : Temperature control (0–5°C) to minimize side reactions like over-nitration or oxidation of tert-butyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Common impurities include unreacted starting material and positional isomers (e.g., 3-nitro derivatives).

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

- HPLC : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and detect trace impurities .

- NMR : ¹H NMR (CDCl₃) shows distinct aromatic proton splitting (δ 8.2–8.4 ppm for nitro-substituted protons) and tert-butyl group signals (δ 1.3–1.4 ppm) .

- Mass spectrometry : ESI-MS in negative ion mode confirms molecular ion [M-H]⁻ at m/z 263.1 .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., nitration) .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid combustion due to potential nitro compound decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) may arise from:

- Steric effects : Bulky tert-butyl groups distort aromatic ring geometry, altering electronic environments .

- Isomerization : Thermal or photochemical interconversion of nitro group positions. Validate with temperature-controlled NMR or X-ray crystallography .

- Validation strategy : Cross-reference data with computational models (DFT for NMR chemical shifts) and synthetic controls (e.g., isotopically labeled analogs) .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs reactivity to the para position .

- Molecular dynamics (MD) : Simulate steric hindrance effects of tert-butyl groups on reaction trajectories in solvated environments .

Q. How does the stability of this compound vary under photolytic vs. thermal conditions?

- Photolysis : UV exposure (λ > 300 nm) induces nitro-to-nitrito rearrangement, forming reactive intermediates (e.g., nitroso derivatives). Monitor via time-resolved IR spectroscopy .

- Thermal degradation : Above 150°C, tert-butyl groups undergo cleavage, releasing isobutylene. Use TGA-DSC to profile decomposition kinetics .

Q. What strategies optimize the compound’s solubility for use in heterogeneous reaction systems?

- Co-solvent systems : Blend toluene (non-polar) with polar aprotic solvents (DMF) to balance tert-butyl hydrophobicity and nitro group polarity .

- Surfactant-assisted dispersion : Sodium dodecyl sulfate (SDS) micelles enhance aqueous solubility for catalytic applications .

Methodological Guidance for Data Interpretation

Q. How to design experiments validating the environmental persistence of this compound?

- Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS .

- Soil microcosm assays : Measure half-life in loam soil under aerobic/anaerobic conditions, accounting for microbial degradation pathways .

Q. What statistical methods address batch-to-batch variability in synthesis yields?

- Design of Experiments (DoE) : Use factorial designs to test variables (acid concentration, reaction time) and identify robust conditions .

- Multivariate analysis (PCA) : Correlate impurity profiles with yield data to pinpoint critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.